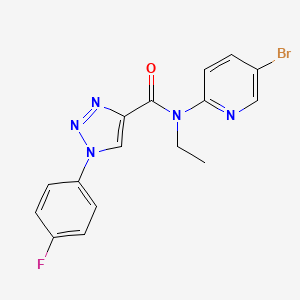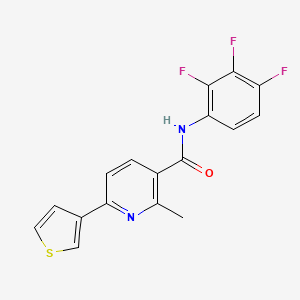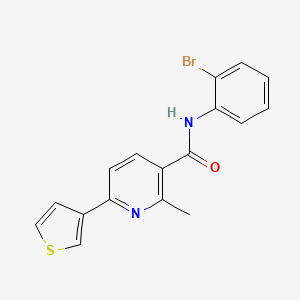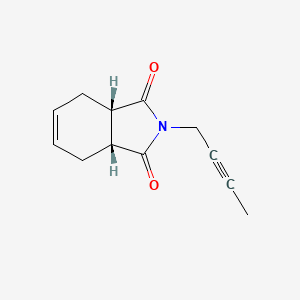
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTC belongs to the class of triazole derivatives that have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide is not fully understood. However, it has been proposed that N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has also been found to inhibit the replication of certain viruses by interfering with their ability to bind to host cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has also been found to inhibit the growth and proliferation of fungi and viruses. In addition, N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide in lab experiments is that it has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the scientific research of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide. One potential direction is to further investigate its anticancer properties and optimize its therapeutic potential. Another direction is to study its potential as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide and to identify any potential side effects.
合成方法
The synthesis of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide involves the reaction of 5-bromopyridin-2-amine with ethyl 4-fluorophenyl-1H-1,2,3-triazole-4-carboxylate in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide is typically around 50%.
科学研究应用
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has been found to exhibit potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antiviral activities. N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has also been found to have potential as a diagnostic tool for Alzheimer's disease.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5O/c1-2-22(15-8-3-11(17)9-19-15)16(24)14-10-23(21-20-14)13-6-4-12(18)5-7-13/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITALDIVSIWOQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)


![5-[(dimethylamino)methyl]-N-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]furan-2-carboxamide](/img/structure/B7683493.png)

![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)
![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683517.png)
![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-methoxy-5-methylaniline](/img/structure/B7683519.png)